4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one
Descripción
4-Hydroxy-2-sulfanyl-1H-pyrimidin-6-one is a pyrimidinone derivative characterized by a hydroxyl (-OH) group at position 4 and a sulfanyl (-SH) group at position 2. Its molecular formula is C₄H₃N₂O₂S, with a molar mass of 143.14 g/mol. The compound’s structure combines hydrogen-bonding capacity (via -OH and -SH) with nucleophilic reactivity (from the thiol group).
Propiedades
IUPAC Name |
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUQITWXBMZUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(NC1=O)S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, which may include oxidation or reduction processes.
Final Synthesis: The final compound is synthesized through a series of purification and crystallization steps to ensure the desired purity and structure.
Industrial production methods for 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield. These methods often involve automated processes and advanced equipment to maintain consistency and quality.
Análisis De Reacciones Químicas
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involving 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one typically use reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur under specific conditions, where functional groups in 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one are replaced by other groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, contributing to the development of new compounds and materials.
Biology: In biological research, 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: This compound is explored for its potential therapeutic applications, including its role in drug development and its effects on specific biological pathways.
Industry: 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one is used in industrial applications, such as the production of specialized materials and chemicals, due to its unique properties and reactivity.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. This compound can bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which 4-hydroxy-2-sulfanyl-1H-pyrimidin-6-one is used.
Comparación Con Compuestos Similares
Key Findings and Implications
- Substituent Effects : Hydroxy and sulfanyl groups enhance solubility and reactivity but may increase toxicity. Methyl or fluorinated groups improve stability and lipophilicity.
- Biological Activity: Fluorinated pyridinones (e.g., 4p) show promise as analgesics, while thiol-containing analogs (e.g., target compound) may face metabolic challenges.
- Synthetic Complexity : Introducing -OH or -SH groups requires careful optimization to avoid oxidation or side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
